molecular formula C11H14BrNO B11770589 3-(4-Bromophenoxy)-1-methylpyrrolidine

3-(4-Bromophenoxy)-1-methylpyrrolidine

Cat. No.: B11770589
M. Wt: 256.14 g/mol
InChI Key: YLDDHEOKJDSBRI-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-1-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-1-methylpyrrolidine typically involves the reaction of 4-bromophenol with 1-methylpyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 1-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyrrolidine derivative, while oxidation might introduce a carbonyl group, resulting in a ketone or aldehyde derivative.

Scientific Research Applications

3-(4-Bromophenoxy)-1-methylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its pyrrolidine structure.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bromophenoxy group can enhance the compound’s affinity for certain biological targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-1-methylpyrrolidine
  • 3-(4-Nitrophenoxy)-1-methylpyrrolidine
  • 3-(4-Methoxyphenoxy)-1-methylpyrrolidine

Uniqueness

3-(4-Bromophenoxy)-1-methylpyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance the compound’s binding affinity and selectivity for certain targets

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-13-7-6-11(8-13)14-10-4-2-9(12)3-5-10/h2-5,11H,6-8H2,1H3

InChI Key

YLDDHEOKJDSBRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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